molecular formula C11H15NO B069417 N-(2-methylphenyl)oxolan-3-amine CAS No. 162851-42-5

N-(2-methylphenyl)oxolan-3-amine

Cat. No. B069417
M. Wt: 177.24 g/mol
InChI Key: GDKKTILCKZLALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)oxolan-3-amine, also known as MPOA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the oxolane amine family and has a unique structure that makes it an interesting compound for further study. In

Scientific Research Applications

N-(2-methylphenyl)oxolan-3-amine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research that has shown promise for N-(2-methylphenyl)oxolan-3-amine is in the treatment of depression and anxiety disorders. Studies have shown that N-(2-methylphenyl)oxolan-3-amine acts as a selective serotonin reuptake inhibitor (SSRI), which can increase the levels of serotonin in the brain and improve mood. Additionally, N-(2-methylphenyl)oxolan-3-amine has been studied for its potential use as an analgesic and as an anti-inflammatory agent.

Mechanism Of Action

N-(2-methylphenyl)oxolan-3-amine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing the levels of serotonin in the brain can improve mood and reduce symptoms of depression and anxiety. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have analgesic properties by reducing the activity of pain receptors in the brain and spinal cord.

Biochemical And Physiological Effects

N-(2-methylphenyl)oxolan-3-amine has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on serotonin levels and pain receptors, N-(2-methylphenyl)oxolan-3-amine has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-methylphenyl)oxolan-3-amine in lab experiments is its specificity as an SSRI. Unlike other SSRIs, N-(2-methylphenyl)oxolan-3-amine does not affect other neurotransmitters, which can make it a useful tool for studying the effects of serotonin on mood and behavior. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have low toxicity and few side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using N-(2-methylphenyl)oxolan-3-amine is its complexity in synthesis, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for research on N-(2-methylphenyl)oxolan-3-amine. One area of interest is in its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine the efficacy of N-(2-methylphenyl)oxolan-3-amine in treating these conditions and to better understand its mechanism of action. Additionally, N-(2-methylphenyl)oxolan-3-amine has shown promise as an analgesic and anti-inflammatory agent, and further research is needed to explore its potential use in these areas. Finally, the development of new synthesis methods for N-(2-methylphenyl)oxolan-3-amine could make it more accessible for use in lab experiments and for potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-methylphenyl)oxolan-3-amine involves a multi-step process that begins with the reaction between 2-methylphenylacetic acid and thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with ethylene oxide to form the oxolane ring, and the resulting compound is then reduced with lithium aluminum hydride to yield N-(2-methylphenyl)oxolan-3-amine. The synthesis of N-(2-methylphenyl)oxolan-3-amine is a complex process that requires expertise in organic chemistry and careful attention to detail.

properties

CAS RN

162851-42-5

Product Name

N-(2-methylphenyl)oxolan-3-amine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-methylphenyl)oxolan-3-amine

InChI

InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

GDKKTILCKZLALR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2CCOC2

Canonical SMILES

CC1=CC=CC=C1NC2CCOC2

synonyms

N-(2'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE

Origin of Product

United States

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